molecular formula C8H6F3N3 B13569508 2-Azido-1-methyl-4-(trifluoromethyl)benzene

2-Azido-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B13569508
M. Wt: 201.15 g/mol
InChI Key: BOAQLYCVRZYCPS-UHFFFAOYSA-N
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Description

2-Azido-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of an azido group (-N3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-bromo-1-methyl-4-(trifluoromethyl)benzene, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-amino-1-methyl-4-(trifluoromethyl)benzene.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Scientific Research Applications

2-Azido-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-methyl-4-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Similar Compounds

    1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.

    2-Azido-1-methylbenzene: Similar structure but lacks the trifluoromethyl group.

    4-Azidotoluene: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Azido-1-methyl-4-(trifluoromethyl)benzene is unique due to the combination of the azido, methyl, and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

2-azido-1-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3N3/c1-5-2-3-6(8(9,10)11)4-7(5)13-14-12/h2-4H,1H3

InChI Key

BOAQLYCVRZYCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)N=[N+]=[N-]

Origin of Product

United States

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